molecular formula C7H5N5 B13288386 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile

Cat. No.: B13288386
M. Wt: 159.15 g/mol
InChI Key: DOXKFQKUFBSBQO-UHFFFAOYSA-N
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Description

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves scalable microwave-assisted protocols. These methods are efficient and environmentally benign, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .

Comparison with Similar Compounds

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific biological activities and its potential for use in various therapeutic applications.

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile

InChI

InChI=1S/C7H5N5/c8-4-5-2-1-3-6-10-7(9)11-12(5)6/h1-3H,(H2,9,11)

InChI Key

DOXKFQKUFBSBQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C#N)N

Origin of Product

United States

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